

Preclinical Profile of NCI-006: A Potent Lactate Dehydrogenase Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1][2] Preclinical studies have demonstrated its ability to inhibit LDH activity, reduce lactate production, and impede tumor growth in various cancer models, including pancreatic cancer and Ewing sarcoma.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for **NCI-006**, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of LDH inhibition in oncology.

Introduction

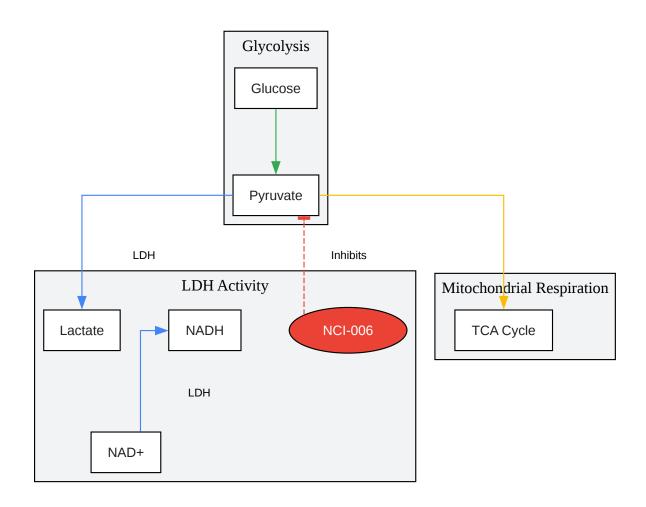
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, plays a pivotal role in this process by regenerating NAD+ required for sustained glycolysis.[4] Consequently, LDH has emerged as an attractive therapeutic target for cancer. **NCI-006** is a novel LDH inhibitor developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program.[3][5] This document summarizes the key preclinical findings for **NCI-006**.

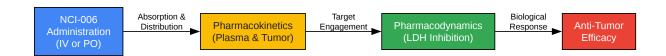


Mechanism of Action

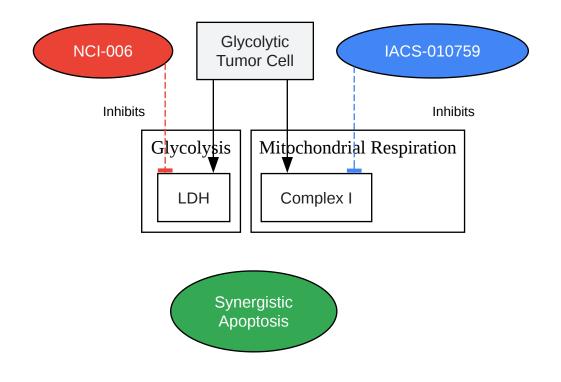
NCI-006 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of both LDHA and LDHB isoforms.[1][2][3] This inhibition leads to a disruption of glycolysis, characterized by a decrease in lactate production and a reduction in the NAD+/NADH ratio within cancer cells.[2] [4] The subsequent metabolic stress can induce apoptosis and enhance the sensitivity of cancer cells to other therapeutic interventions such as radiotherapy.[1] Interestingly, inhibition of LDH by NCI-006 can also lead to a metabolic rewiring in tumor cells, increasing their reliance on mitochondrial respiration for energy production.[5][6] This finding provides a strong rationale for combination therapies that co-target both glycolysis and mitochondrial metabolism.[5]











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